molecular formula C9H11N3O2S B11883795 6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

Cat. No.: B11883795
M. Wt: 225.27 g/mol
InChI Key: VTIAXXJTIITMEV-UHFFFAOYSA-N
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Description

6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C₉H₁₁N₃O₂S and a molecular weight of 225.27 g/mol . This compound features an imidazo-thiadiazole core, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-isopropyl-4-methylthiosemicarbazide with ethyl chloroformate, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Sodium methoxide in dimethyl sulfoxide at elevated temperatures.

Major Products

Scientific Research Applications

6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound’s imidazo-thiadiazole core allows it to bind to specific sites, modulating biochemical pathways and exerting its biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-propylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
  • 2-Isopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

Uniqueness

6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid

InChI

InChI=1S/C9H11N3O2S/c1-4(2)6-7(8(13)14)12-9(10-6)15-5(3)11-12/h4H,1-3H3,(H,13,14)

InChI Key

VTIAXXJTIITMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=C2S1)C(C)C)C(=O)O

Origin of Product

United States

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